molecular formula C9H6NO2- B1236618 Indole-3-carboxylate

Indole-3-carboxylate

Cat. No.: B1236618
M. Wt: 160.15 g/mol
InChI Key: KMAKOBLIOCQGJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-3-carboxylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxyl group of indole-3-carboxylic acid. It is a conjugate base of an indole-3-carboxylic acid.

Properties

Molecular Formula

C9H6NO2-

Molecular Weight

160.15 g/mol

IUPAC Name

1H-indole-3-carboxylate

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)/p-1

InChI Key

KMAKOBLIOCQGJP-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-carboxylate
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Indole-3-carboxylate
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Indole-3-carboxylate
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Indole-3-carboxylate
Reactant of Route 6
Indole-3-carboxylate

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